molecular formula C9H12N2O2 B1296358 Ethyl 2,4-dimethylpyrimidine-5-carboxylate CAS No. 2226-86-0

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No. B1296358
CAS RN: 2226-86-0
M. Wt: 180.2 g/mol
InChI Key: WCMYQNCFRCBDFG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a chemical compound with the formula C9H12N2O2 . It has diverse applications and holds significant potential for scientific research. Its unique properties make it invaluable for probing various biological processes, aiding drug discovery, and unraveling intricate molecular mechanisms.


Synthesis Analysis

The synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate involves a reaction with potassium hydroxide in ethanol and water . A solution of potassium hydroxide (67 g, 1.0 mol) in 95% ethanol (300 mL) is added to a solution of ethyl 2,4-dimethyl-5-pyrimidinecarboxylate (73 g, 0.40 mol) in 95% ethanol (100 mL) and the mixture is heated under reflux for 5 hours . Ethanol is then evaporated under reduced pressure, and the residue is dissolved in water, and the aqueous solution is acidified with concentrated hydrochloric acid . The precipitated solids are collected by filtration, washed with water, and dried to give the title compound .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethylpyrimidine-5-carboxylate is represented by the formula C9H12N2O2 . The InChI Key is WCMYQNCFRCBDFG-UHFFFAOYSA-N . The molecular weight is 180.20 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2,4-dimethylpyrimidine-5-carboxylate are primarily associated with its synthesis. As mentioned earlier, it involves a reaction with potassium hydroxide in ethanol and water .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate include a molecular weight of 180.20 . The boiling point and other specific physical properties are not mentioned in the search results.

Scientific Research Applications

Molecular Structure Analysis

  • Molecular Structure and Bonding : Ethyl 2,4-dimethylpyrimidine-5-carboxylate has been analyzed for its molecular structure, revealing intramolecular and intermolecular hydrogen bonds. These findings enhance understanding of its chemical properties and potential applications in synthesis and design of related compounds (Wu et al., 2005).

Chemical Synthesis and Reactions

  • Nucleophilic Substitution Reactions : Studies have shown that ethyl 2,4-dimethylpyrimidine-5-carboxylate undergoes various nucleophilic substitution reactions. This understanding aids in the development of new synthetic routes and derivatives for potential applications in medicinal chemistry (Shadbolt & Ulbricht, 1967).
  • Cocrystal Design : Research has been conducted on cocrystals involving derivatives of ethyl 2,4-dimethylpyrimidine-5-carboxylate. These findings are significant for designing new materials with desirable physical and chemical properties (Rajam et al., 2018).

Biological and Medicinal Research

  • Cardiotonic Activity Studies : Some derivatives of ethyl 2,4-dimethylpyrimidine-5-carboxylate have been synthesized and evaluated for their cardiotonic activity, providing insights into their potential therapeutic uses (Dorigo et al., 1996).

Antiviral and Antimycotic Activities

  • Antiviral and Antimycotic Research : Ethyl 2,4-dimethylpyrimidine-5-carboxylate derivatives have shown promise in antiviral and antimycotic activities, indicating potential applications in developing new drugs (Sansebastiano et al., 1993).

Chemical Reduction Studies

  • Reduction to Dihydropyrimidines : Research has explored the reduction of ethyl 2,4-dimethylpyrimidine-5-carboxylate to dihydropyrimidines, contributing to the understanding of reaction mechanisms and pathways in organic chemistry (Shadbolt & Ulbricht, 1968).

Safety And Hazards

The safety information for Ethyl 2,4-dimethylpyrimidine-5-carboxylate includes several precautionary statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 . The hazard statements include H302-H312-H332 .

properties

IUPAC Name

ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMYQNCFRCBDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944923
Record name Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

CAS RN

2226-86-0
Record name 2226-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,4-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetamidine hydrochloride was added to a 10% sodium ethoxide-ethanol solution (410 mL, 0.53 mol) at room temperature. Then, ethyl 2-acetyl-3-(dimethylamino)acrylate (98 g, 0.53 mol) was added to the mixture, and the mixture was heated under reflux for 24 hrs. Ethanol was evaporated under reduced pressure. Water was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was evaporated. The residue was distilled under reduced pressure to give the title compound (73 g, yield 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

Intermediate 51 (17.6 g, 95 mmol) and acetamidine hydrochloride (17.6 g, 95 mmol), were dissolved in EtOH and added NaOEt (6.5 g, 95 mmol). This mixture was refluxed for 4 h. After that, ethanol removed on rotavapour followed by work-up (AcOEt/H2O) to obtain the crude. Crude was purified by column chromatography using 60-120 mesh silicagel and AcOEt and Petether (25:75) as eluent to obtain the title compound (7.3 g).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,4-dimethylpyrimidine-5-carboxylate
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Citations

For This Compound
1
Citations
WU Malik, VK Mahesh, M Raisinghani… - … Chemistry and Interfacial …, 1974 - Elsevier
A knowledge of the electroreduction of pyrimidines is a help towards understanding the nature of biochemical redox systems involving the pyrimidine ring. Polarographic investigations …
Number of citations: 26 www.sciencedirect.com

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